Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate
Description
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichloroacetyl group, a dihydroxypropyl group, and a benzenesulfonate group. Its molecular formula is C11H12Cl2NNaO6S, and it has a molecular weight of 380.177 g/mol .
Properties
Molecular Formula |
C11H12Cl2NNaO6S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate |
InChI |
InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
QFWZEJZHFNJQOE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate involves multiple steps. One common method includes the reaction of sodium benzenesulfonate with dichloroacetyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonates.
Scientific Research Applications
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate involves its interaction with specific molecular targets. The dichloroacetyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s sulfonate group enhances its solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium 4-chlorobenzenesulfonate
- Sodium 4-nitrobenzenesulfonate
Uniqueness
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is unique due to its combination of a dichloroacetyl group and a dihydroxypropyl group, which imparts distinct chemical and biological properties.
Biological Activity
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is a sulfonamide compound that has garnered attention for its biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15Cl2N2O8.Na
- Molar Mass : 445.19 g/mol
- Solubility : Soluble in water (50 mg/mL)
- Appearance : White to off-white solid
- Melting Point : Greater than 42°C (decomposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. As a benzenesulfonamide, it may exert its effects through the inhibition of specific enzymes or receptors involved in cellular processes.
- Enzyme Inhibition : Sulfonamides are known to inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism leads to bacteriostatic effects against a range of microorganisms.
- Cellular Signaling : The compound may also interfere with cellular signaling pathways by modulating the activity of kinases involved in cell proliferation and survival.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is particularly notable in strains resistant to conventional antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard treatment. -
Case Study on Cancer Treatment :
In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in tumor regression and prolonged survival rates. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
